molecular formula C17H28N2O4 B12774601 Procaine butyrate CAS No. 136-55-0

Procaine butyrate

Cat. No.: B12774601
CAS No.: 136-55-0
M. Wt: 324.4 g/mol
InChI Key: JJCJKGKSHRXGHT-UHFFFAOYSA-N
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Description

Procaine butyrate is a chemical compound that combines the local anesthetic properties of procaine with the butyrate moiety. Procaine is an ester-type local anesthetic commonly used in medical and dental procedures to numb specific areas of the body. Butyrate, on the other hand, is a short-chain fatty acid known for its various biological effects, including anti-inflammatory properties. The combination of these two compounds results in a molecule with unique properties that can be utilized in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Procaine butyrate can be synthesized through esterification reactions involving procaine and butyric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining an appropriate temperature and pH to ensure the efficient formation of the ester bond between procaine and butyric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for the precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to optimize the yield and purity of the final product. Additionally, purification steps, such as distillation and crystallization, are employed to obtain high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Procaine butyrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Procaine butyrate exerts its effects through multiple mechanisms:

Properties

CAS No.

136-55-0

Molecular Formula

C17H28N2O4

Molecular Weight

324.4 g/mol

IUPAC Name

butanoic acid;2-(diethylamino)ethyl 4-aminobenzoate

InChI

InChI=1S/C13H20N2O2.C4H8O2/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;1-2-3-4(5)6/h5-8H,3-4,9-10,14H2,1-2H3;2-3H2,1H3,(H,5,6)

InChI Key

JJCJKGKSHRXGHT-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)O.CCN(CC)CCOC(=O)C1=CC=C(C=C1)N

Origin of Product

United States

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